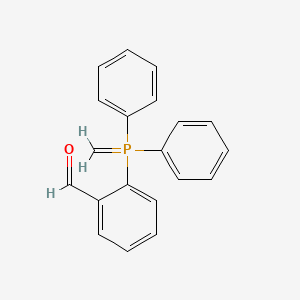
3-Hydroxy-2,3-dimethylbutan-2-YL hydrogen 4-amino-3-fluorophenylboronate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-2,3-dimethylbutan-2-YL hydrogen 4-amino-3-fluorophenylboronate is a boronic ester compound that has garnered interest in various fields of scientific research. This compound is notable for its unique structure, which includes both a boronate group and a fluorinated aromatic ring, making it a versatile reagent in organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,3-dimethylbutan-2-YL hydrogen 4-amino-3-fluorophenylboronate typically involves the reaction of 3-Hydroxy-2,3-dimethylbutan-2-yl boronic acid with 4-amino-3-fluorophenylboronic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, which are known for their efficiency and scalability. The use of automated reactors and continuous flow systems can further enhance the production efficiency, ensuring high yields and purity of the final product .
化学反応の分析
Types of Reactions
3-Hydroxy-2,3-dimethylbutan-2-YL hydrogen 4-amino-3-fluorophenylboronate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The boronate group can be reduced to form boronic acids.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, particularly at the fluorinated position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the boronate group can produce boronic acids .
科学的研究の応用
3-Hydroxy-2,3-dimethylbutan-2-YL hydrogen 4-amino-3-fluorophenylboronate has several applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Its unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of advanced materials and polymers.
作用機序
The mechanism of action of 3-Hydroxy-2,3-dimethylbutan-2-YL hydrogen 4-amino-3-fluorophenylboronate involves its ability to participate in Suzuki-Miyaura coupling reactions. The boronate group acts as a nucleophile, reacting with electrophilic palladium complexes to form carbon-carbon bonds. This process is facilitated by the presence of a base, which helps to deprotonate the boronate group and enhance its nucleophilicity .
類似化合物との比較
Similar Compounds
3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen (4’-amino-[1,1’-biphenyl]-4-yl)boronate: Similar in structure but lacks the fluorinated aromatic ring.
3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen (5-(pyridin-4-yl)thiophen-2-yl)boronate: Contains a thiophene ring instead of a fluorinated phenyl ring.
Uniqueness
The presence of the fluorinated aromatic ring in 3-Hydroxy-2,3-dimethylbutan-2-YL hydrogen 4-amino-3-fluorophenylboronate enhances its reactivity and stability, making it more versatile in various chemical reactions compared to its analogs .
特性
IUPAC Name |
(4-amino-3-fluorophenyl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BFNO3/c1-11(2,16)12(3,4)18-13(17)8-5-6-10(15)9(14)7-8/h5-7,16-17H,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWORAHMXQDUCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)N)F)(O)OC(C)(C)C(C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[4-(trifluoromethyl)phenyl]borinic acid](/img/structure/B7933961.png)









